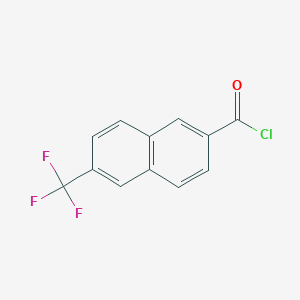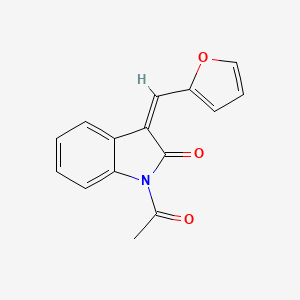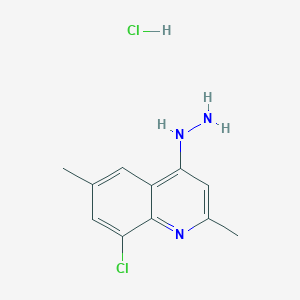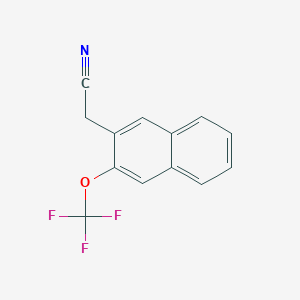
Diethyl 2-(5-fluoropyrimidin-4-yl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(5-fluoropyrimidin-4-yl)malonate is a chemical compound with the molecular formula C₁₁H₁₃FN₂O₄. It is known for its applications in various fields of scientific research, particularly in organic synthesis and pharmaceutical development. The compound features a pyrimidine ring substituted with a fluorine atom at the 5-position and a malonate ester group, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(5-fluoropyrimidin-4-yl)malonate typically involves the reaction of diethyl malonate with 5-fluoropyrimidine under specific conditions. One common method includes the use of a base such as sodium ethoxide to deprotonate the diethyl malonate, followed by nucleophilic substitution with 5-fluoropyrimidine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(5-fluoropyrimidin-4-yl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom, which is a good leaving group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Condensation Reactions: The malonate ester group can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Carboxylic Acids: From hydrolysis of ester groups
β-Keto Esters: From condensation reactions with carbonyl compounds
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(5-fluoropyrimidin-4-yl)malonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Pharmaceutical Development: The compound is used in the development of potential drug candidates, particularly those targeting pyrimidine-based pathways.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Diethyl 2-(5-fluoropyrimidin-4-yl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrimidine ring enhances the compound’s binding affinity to these targets, potentially inhibiting their activity. The malonate ester group can also participate in covalent bonding with active site residues, leading to irreversible inhibition of enzyme function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl malonate
- 5-Fluoropyrimidine
- Ethyl 2-(5-fluoropyrimidin-4-yl)acetate
Uniqueness
Diethyl 2-(5-fluoropyrimidin-4-yl)malonate is unique due to the combination of the fluorinated pyrimidine ring and the malonate ester group. This structural arrangement imparts distinct reactivity and binding properties, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C11H13FN2O4 |
|---|---|
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
diethyl 2-(5-fluoropyrimidin-4-yl)propanedioate |
InChI |
InChI=1S/C11H13FN2O4/c1-3-17-10(15)8(11(16)18-4-2)9-7(12)5-13-6-14-9/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
LHTPPSLHTTXCOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=NC=NC=C1F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)

![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)





![3-(tert-Butyl)-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11859951.png)

